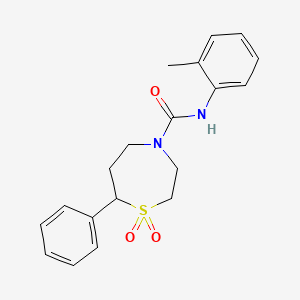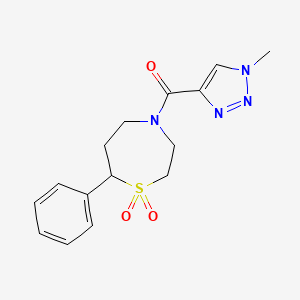
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide, also known as N-Methylphenyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide, is an organic compound used in scientific research. It is a heterocyclic compound with a molecular weight of 382.43 g/mol and a melting point of 164-166 °C. The compound is highly soluble in methanol and ethanol and is used in a variety of scientific research applications.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is used in a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as tricyclic thiazepane derivatives, as well as in the synthesis of compounds with potential therapeutic applications, such as the anticonvulsant drug lamotrigine. The compound has also been used in the synthesis of compounds with potential anti-inflammatory, antidiabetic, and anticancer activities.
Mécanisme D'action
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is believed to act by binding to and inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are molecules that play a role in inflammation, pain, and the regulation of blood pressure. Inhibition of COX-2 activity by N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is thought to lead to the reduction of inflammation and pain.
Biochemical and Physiological Effects
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of COX-2, leading to the reduction of inflammation and pain. Additionally, the compound has been shown to have antioxidant and anti-inflammatory effects, as well as to reduce the levels of certain biomarkers associated with inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has several advantages and limitations when used in laboratory experiments. One advantage is that the compound is highly soluble in methanol and ethanol, making it easy to work with in the lab. Additionally, the compound has been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds. However, the compound has not been extensively studied, so its effects in humans are not yet known.
Orientations Futures
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide has a variety of potential future applications. Further studies are needed to better understand the compound’s mechanism of action and its effects in humans. Additionally, the compound could be explored for its potential therapeutic applications, such as the treatment of inflammation and pain. Additionally, the compound could be used in the synthesis of novel compounds with potential therapeutic applications. Finally, the compound could be used to study the effects of various compounds on inflammation and pain.
Méthodes De Synthèse
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamideyl-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide is synthesized through a multi-step process that begins with the reaction of 2-methylphenylmagnesium bromide and 1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxylic acid. The resulting intermediate is then reacted with a base, such as sodium hydroxide, to form the desired compound.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-7-5-6-10-17(15)20-19(22)21-12-11-18(25(23,24)14-13-21)16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDPHQBCRDLNGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione](/img/structure/B6425684.png)
![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)
![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![methyl 4-[4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(5-methylfuran-2-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B6425712.png)
![3-tert-butyl-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B6425715.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-bromopyridine-3-carboxamide](/img/structure/B6425723.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)


![4-[3-(methylsulfanyl)benzoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425760.png)
![5-[(1,1-dioxo-7-phenyl-1lambda6,4-thiazepan-4-yl)sulfonyl]-2-methoxybenzamide](/img/structure/B6425764.png)

